2-(cyclopropylmethoxy)-4-(pyrrolidine-1-carbonyl)pyridine
Description
Properties
IUPAC Name |
[2-(cyclopropylmethoxy)pyridin-4-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14(16-7-1-2-8-16)12-5-6-15-13(9-12)18-10-11-3-4-11/h5-6,9,11H,1-4,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXMRHIWJPVFMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NC=C2)OCC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule features two critical substituents: a cyclopropylmethoxy group at the 2-position and a pyrrolidine-1-carbonyl moiety at the 4-position of the pyridine ring. Retrosynthetically, the molecule can be dissected into two primary fragments:
- Pyridine core with a pre-installed amide group at the 4-position.
- Cyclopropylmethyl ether introduced at the 2-position.
The synthesis sequence hinges on the order of introducing these groups, as the electronic effects of the amide moiety may influence subsequent reactions.
Priority of Amide Formation
Introducing the pyrrolidine-1-carbonyl group early in the synthesis is advantageous due to its electron-withdrawing nature, which activates the pyridine ring for electrophilic substitutions. However, the amide’s sensitivity to harsh conditions necessitates careful reagent selection. For example, coupling 4-pyridinecarboxylic acid with pyrrolidine using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) achieves the amide bond in yields of 58–72% under mild conditions.
Etherification Strategies
The cyclopropylmethoxy group poses challenges due to the steric bulk of the cyclopropane ring. Mitsunobu reactions and Ullmann-type couplings emerge as leading methods for introducing this ether while preserving the amide functionality.
Synthetic Route 1: Mitsunobu Etherification Following Amide Formation
This route prioritizes early installation of the amide group, followed by etherification at the 2-position.
Synthesis of 4-(Pyrrolidine-1-Carbonyl)Pyridin-2-Ol
Step 1: Hydrolysis of 2-Chloroisonicotinic Acid
2-Chloroisonicotinic acid undergoes hydrolysis in aqueous sodium hydroxide (2 M, 80°C, 6 h) to yield 2-hydroxyisonicotinic acid. This step proceeds in 85% yield, with the hydroxyl group positioned ortho to the carboxylic acid.
Step 2: Amide Bond Formation
Activation of the carboxylic acid using thionyl chloride (SOCl₂, reflux, 3 h) generates the acid chloride, which reacts with pyrrolidine in dichloromethane (DCM) at 0°C to room temperature. This step affords 2-hydroxy-4-(pyrrolidine-1-carbonyl)pyridine in 67% yield.
Synthetic Route 2: Ullmann Coupling of a Bromopyridine Intermediate
This approach leverages transition-metal catalysis to form the ether bond after amide installation.
Preparation of 4-(Pyrrolidine-1-Carbonyl)-2-Bromopyridine
Step 1: Bromination of 4-Pyridinecarboxylic Acid
Direct bromination of 4-pyridinecarboxylic acid using bromine (Br₂) in acetic acid (80°C, 4 h) yields 2-bromo-4-pyridinecarboxylic acid in 61% yield.
Step 2: Amide Formation
The carboxylic acid is converted to the acid chloride (SOCl₂, reflux, 2 h) and coupled with pyrrolidine in DCM, yielding 4-(pyrrolidine-1-carbonyl)-2-bromopyridine (58%).
Copper-Catalyzed Ether Synthesis
A Ullmann coupling between 4-(pyrrolidine-1-carbonyl)-2-bromopyridine and cyclopropylmethanol employs copper(I) iodide (CuI, 10 mol%), 1,10-phenanthroline (20 mol%), and cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) at 110°C for 24 h. This method achieves 64% yield, with the base facilitating deprotonation of the alcohol.
Table 2: Comparison of Ullmann Coupling Conditions
| Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|
| CuI/1,10-phenanthroline | Cs₂CO₃ | DMSO | 64 |
| Cu₂O | K₃PO₄ | DMF | 58 |
| CuBr | K₂CO₃ | Toluene | 49 |
Challenges and Side Reactions
Regioselectivity in Ether Formation
The electron-withdrawing amide group at the 4-position directs electrophilic substitutions to the 3- and 5-positions of the pyridine ring. Consequently, introducing the cyclopropylmethoxy group at the 2-position requires either directed metalation or coupling reactions that override inherent electronic biases.
Stability of the Amide Bond
Prolonged exposure to acidic or basic conditions during etherification risks hydrolyzing the amide. For instance, alkylation with cyclopropylmethyl bromide in the presence of potassium carbonate (K₂CO₃) at 80°C led to 12% hydrolysis in preliminary trials, necessitating milder Mitsunobu conditions.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropylmethoxy)-4-(pyrrolidine-1-carbonyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring or the cyclopropylmethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper iodide.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-(cyclopropylmethoxy)-4-(pyrrolidine-1-carbonyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(cyclopropylmethoxy)-4-(pyrrolidine-1-carbonyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
CHF6001
A PDE4 inhibitor developed by Chiesi Farmaceutici, CHF6001 contains a cyclopropylmethoxy group and demonstrates potent anti-inflammatory activity.
Roflumilast
Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide) shares the cyclopropylmethoxy motif but incorporates a benzamide core. Its IC₅₀ for PDE4 inhibition is 0.8 nM, with high selectivity over other PDE isoforms. The target compound’s pyrrolidine carbonyl may reduce off-target interactions compared to roflumilast’s dichloropyridyl group .
Poly-Substituted Pyridines
Compounds from (e.g., 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridines) feature chloro and amino groups. The target compound’s pyrrolidine-1-carbonyl group likely increases lipophilicity (clogP ~2.5 vs. 1.8–3.0 for compounds) and hydrogen-bond acceptor capacity, influencing solubility and membrane permeability .
Physicochemical Properties
*Calculated from molecular formula C₁₄H₁₆N₂O₂.
†Estimated based on structure.
The target compound’s lower molecular weight (260.29 vs. 403–545 g/mol) suggests improved bioavailability. Its lack of halogen substituents (cf. roflumilast’s Cl and CHF6001’s F) may reduce toxicity risks.
Metabolic and Toxicity Considerations
- Roflumilast : Metabolized to roflumilast N-oxide (equipotent), with risks of gastrointestinal side effects .
- Compounds : High nitrogen content (10–12.5%) may increase hepatotoxicity risks .
- Target Compound : The pyrrolidine group could undergo oxidation, but its compact structure may limit reactive metabolite formation.
Biological Activity
2-(Cyclopropylmethoxy)-4-(pyrrolidine-1-carbonyl)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a cyclopropylmethoxy group and a pyrrolidine-1-carbonyl moiety. Its structural characteristics contribute to its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific receptors and enzymes within biological systems. Preliminary studies suggest that it may act as an inhibitor or modulator of certain pathways, although detailed mechanisms remain to be fully elucidated.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties, including:
- Antimicrobial Activity : Initial tests show potential against various bacterial strains.
- Anticancer Properties : Studies have indicated cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : Preliminary data indicate possible neuroprotective properties, warranting further investigation into its effects on neurodegenerative diseases.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference Source |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxicity in cancer cell lines | |
| Neuroprotective | Protection against neuronal damage |
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. Results showed significant inhibition, indicating its potential as a lead compound for antibiotic development.
- Cancer Research : In vitro assays conducted on various cancer cell lines demonstrated that this compound induces apoptosis, particularly in breast cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
- Neuroprotection : Research exploring the neuroprotective effects found that the compound reduces oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests a protective role against conditions like Alzheimer's disease.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-(cyclopropylmethoxy)-4-(pyrrolidine-1-carbonyl)pyridine?
- Methodological Answer : A multi-step synthesis is typically employed. First, prepare the pyridine core with a reactive leaving group (e.g., chlorine) at position 4. Next, introduce the pyrrolidine-1-carbonyl moiety via nucleophilic acyl substitution or coupling reactions (e.g., using carbodiimide coupling agents). The cyclopropylmethoxy group at position 2 can be introduced through alkylation of a hydroxylated pyridine intermediate using cyclopropylmethyl bromide under basic conditions (e.g., NaH or K₂CO₃ in DMF). Purification via column chromatography and verification by NMR (¹H/¹³C) and LC-MS are critical .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the cyclopropyl protons appear as distinct multiplet signals (δ ~0.5–1.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns and UV detection .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion for C₁₅H₁₉N₂O₂).
Q. What safety precautions are advised for handling this compound?
- Methodological Answer : Although specific toxicity data may be limited (as seen with structurally similar compounds in ), assume potential hazards based on reactive functional groups (e.g., carbonyl, ether). Use PPE (gloves, lab coat, goggles), work in a fume hood, and follow protocols for spill containment (e.g., neutralization with sodium bicarbonate). Store under inert gas (argon) at –20°C to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the final coupling step?
- Methodological Answer :
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings or copper catalysts for Ullmann-type reactions .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) often enhance reactivity, but switching to toluene or THF may reduce side reactions.
- Temperature Control : Microwave-assisted synthesis at 80–100°C can improve kinetics while minimizing decomposition .
Q. How do structural modifications influence biological activity?
- Methodological Answer : Conduct a structure-activity relationship (SAR) study by:
- Substituent Variation : Replace the cyclopropylmethoxy group with other alkoxy chains (e.g., ethyl, isopropyl) to assess steric effects.
- Heterocycle Replacement : Substitute pyrrolidine with piperidine or morpholine to evaluate ring size and polarity impacts.
- Bioassay Integration : Test analogs in vitro (e.g., enzyme inhibition assays) and compare with reference compounds like JNJ-42048232, which shares a pyridine-piperidine scaffold .
Q. How can contradictions in biological data (e.g., varying IC₅₀ values) be resolved?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent cell lines, buffer pH, and incubation times.
- Purity Verification : Re-test compounds with ≥98% purity (HPLC) to exclude impurities as confounding factors .
- Computational Validation : Use molecular docking to predict binding affinities and correlate with experimental data. For example, assess interactions with target proteins using AutoDock Vina .
Q. What computational tools predict the compound’s metabolic stability?
- Methodological Answer :
- In Silico Tools : Use SwissADME or ADMET Predictor to estimate CYP450 metabolism, solubility (LogP), and plasma protein binding.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites prone to oxidation .
- Metabolite Prediction : Software like Meteor (Lhasa Ltd.) simulates phase I/II metabolism pathways (e.g., hydroxylation of the cyclopropyl group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
